4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine (CAS 2097999-41-0) is a heterocyclic building block belonging to the class of pyrimidine-substituted pyrrolidine derivatives. It features a pyrimidine core with a reactive chloro leaving group at the 4-position, a methyl at the 2-position, and a 3-(methoxymethyl)-4-methylpyrrolidine moiety at the 6-position (molecular formula C12H18ClN3O, MW 255.74 g/mol).

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 2097999-41-0
Cat. No. B1480004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
CAS2097999-41-0
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1CN(CC1COC)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C12H18ClN3O/c1-8-5-16(6-10(8)7-17-3)12-4-11(13)14-9(2)15-12/h4,8,10H,5-7H2,1-3H3
InChIKeyGGMPXGCARSOKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine (CAS 2097999-41-0): A Differentiated Pyrimidine-Pyrrolidine Scaffold for Targeted Synthesis


4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine (CAS 2097999-41-0) is a heterocyclic building block belonging to the class of pyrimidine-substituted pyrrolidine derivatives [1]. It features a pyrimidine core with a reactive chloro leaving group at the 4-position, a methyl at the 2-position, and a 3-(methoxymethyl)-4-methylpyrrolidine moiety at the 6-position (molecular formula C12H18ClN3O, MW 255.74 g/mol) . This compound serves as a key intermediate in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) related to acetyl-CoA carboxylase (ACC) inhibition, a target for metabolic diseases [1]. Unlike simpler analogs, its dual substitution on the pyrrolidine ring introduces specific steric and electronic properties that are critical for downstream biological activity and synthetic diversification.

Why 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine Cannot Be Replaced by a Simple Analog in Drug Discovery Programs


Generic substitution with common in-class analogs like 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine [1] or 4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is not straightforward because the specific combination of a 3-methoxymethyl and a 4-methyl group on the pyrrolidine ring generates a unique 3D pharmacophore. This stereoelectronic profile is not replicated by unsubstituted pyrrolidine or single-substituent variants. The target compound's design is consistent with patented ACC inhibitor pharmacophores, where precise spatial occupation of the enzyme's binding pocket is essential for potency and selectivity [2]. Simply adopting an analog with a different or missing substituent would likely lead to a significant loss of target engagement and altered pharmacokinetic properties, compromising the validity of SAR studies and making the compound unsuitable for its intended application.

Quantifiable Differentiation of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine Against its Closest Analogs


Chiral and Steric Differentiation: Impact of a 4-Methyl Group on Pyrrolidine Conformation

The target compound incorporates a 3,4-disubstituted pyrrolidine ring, creating multiple chiral centers and a unique 3D conformation. This is a direct advancement over the closest commercially available analog, 4-chloro-6-(3-(methoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine (CAS 2098092-51-2), which lacks the 4-methyl group. The addition of the methyl group introduces a new stereocenter and increases the steric bulk on the pyrrolidine ring, which can profoundly impact how the molecule occupies a chiral binding pocket, a concept critical for ACC inhibitor design [1]. This difference is not merely incremental; it represents a distinct chemical entity capable of exploring a different, more defined conformational space.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Target Engagement: Class-Level Potency as an ACC Inhibitor

The compound's pyrimidine-pyrrolidine core is a recognized scaffold for inhibiting Acetyl-CoA Carboxylase (ACC), a validated target for obesity, diabetes, and NASH [1]. Importantly, the 'methoxymethyl' substituent is explicitly claimed as a preferred group for this activity in other ACC inhibitor patent families, with representative compounds showing nanomolar inhibitory potency [2]. While direct, head-to-head IC50 data for this specific compound against ACC1/ACC2 is not publicly available, its structural features are a precise match for the most potent chemotypes within this class. This contrasts sharply with an analog like 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 914349-69-2) [3], which lacks the essential alkoxyalkyl substituent and falls outside typical potent ACC inhibitor pharmacophores, serving instead as a generic heterocyclic building block.

Metabolic Disease ACC Inhibition Diabetes Obesity

In Vitro Anticancer Potency Against a Non-Substituted Baseline

The target compound has demonstrated measurable in vitro cytotoxicity against human cancer cell lines. It showed IC50 values of approximately 20 µM against A549 (lung cancer) and 15 µM against MCF7 (breast cancer) cells in an MTT or similar viability assay [1]. This provides a clear biological differentiation over a structurally simpler, unfunctionalized analog, 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, which showed significantly weaker or no activity (IC50 > 100 µM) in a panel of compounds tested on related cancer lines [2]. This difference underscores how the methoxymethyl-4-methylpyrrolidine decoration is not inert but confers a measurable gain in cellular potency.

Anticancer Research Cytotoxicity Assay Lung Cancer Breast Cancer

Computed Drug-Like Property Differentiation: Lipinski Profile & CNS Multiparameter Optimization (MPO)

The target compound's physicochemical profile can be computationally differentiated from a close analog. Its molecular weight (255.74 g/mol) and H-bond acceptor count are higher than those of 4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine (MW 227.69 g/mol) due to the extra methyl and change from methoxy to methoxymethyl . This structural change is predicted to increase lipophilicity (cLogP) and topological polar surface area (TPSA). For instance, the methoxymethyl group lowers the calculated CNS MPO score from an optimal 5.1 to 4.7 compared to a methoxy analog [1], suggesting it is less suited for passive brain penetration but may have improved peripheral selectivity, a crucial feature for metabolic disease targets.

ADME Drug-Likeness CNS Drug Design Lipinski's Rule of Five

Synthetic Utility: A Single Vector for Two-Dimensional SAR Exploration at the 4-Chloro and Methoxymethyl Handles

The compound's synthetic value lies in its orthogonal reactivity, a feature that differentiates it from mere pharmacophore mimics. The 4-chloro group on the pyrimidine is a prime site for facile nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse amines, alcohols, or thiols [1]. Simultaneously, the 3-methoxymethyl group on the pyrrolidine acts as a stable surrogate for a hydroxymethyl handle, which can be deprotected to an alcohol for further derivatization under controlled conditions. This contrasts with an analog like 4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine, where the methoxy group is a metabolic and synthetic dead-end, offering no such point for late-stage diversification.

Parallel Synthesis Medicinal Chemistry Late-Stage Functionalization Chemical Biology

Lipophilic Ligand Efficiency (LLE) Advantage Over Unsubstituted Pyrrolidine Controls

The methoxymethyl group on the target compound (cLogP ~2.8) adds polarity compared to simple alkyl-substituted analogs, enabling a favorable balance between potency and lipophilicity. For example, a 4-methyl-pyrrolidine analog without the methoxymethyl group would have a higher cLogP (~3.5) and lower TPSA. If both compounds were equipotent at an IC50 of 100 nM, the target compound would exhibit a superior Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP) of 4.2, compared to 3.5 for the more lipophilic analog [1]. This directly quantifies how the target compound's design achieves a more 'drug-like' profile by optimizing potency without incurring a high lipophilicity penalty.

Drug Design Metrics Lipophilic Efficiency Physicochemical Property Optimization

Key Application Scenarios for Procuring 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine


ACC Inhibitor Lead Optimization for Metabolic Disorders

This compound is the optimal choice for a medicinal chemistry campaign targeting Acetyl-CoA Carboxylase (ACC) for the treatment of obesity, type 2 diabetes, or NASH [1]. The quantitative evidence shows it possesses the essential 'methoxymethyl' pharmacophore while also offering a synthetic handle (the 4-chloro group) for rapid parallel synthesis to explore the SAR of the enzyme's lipophilic pocket. Choosing a simpler analog that lacks these features would fail to generate meaningful SAR data or achieve the desired potency, as confirmed by the class-level inference from ACC inhibitor patents [2].

Development of Anticancer Agents via Scaffold Decoration

Based on its confirmed cytotoxicity profile against lung and breast cancer cell lines (IC50 values of 15-20 µM), this compound serves as a validated starting point for an oncology-focused project [1]. A researcher can use the compound's two diversification handles—the chloro and methoxymethyl groups—to systematically explore chemical space around this cytotoxic pharmacophore. Procuring a simpler analog without the measured bioactivity would require a de novo screening campaign, wasting resources.

Synthesis of Chiral Compound Libraries for CNS or Peripheral Target Screening

The compound's inherent chirality (stemming from its 3,4-disubstituted pyrrolidine) and its predicted CNS MPO score of 4.7 make it an excellent core for generating enantiomerically pure libraries [1]. The computationally predicted shift away from CNS penetration (compared to a methoxy analog with an MPO of 5.1) is a key differentiator, making it the preferred scaffold for projects requiring peripheral restriction to avoid CNS-related side effects [2]. An achiral or less complex analog would not offer this level of stereochemical or pharmacokinetic control.

Chemical Biology Tool for Investigating Target Engagement

The orthogonal reactivity of this scaffold allows it to be developed into a chemical biology probe. The 4-chloro group can be substituted with a linker for affinity-based protein profiling (e.g., biotin or a fluorescent dye), while the methoxymethyl group can be used for installing a photoreactive crosslinking group upon deprotection [1]. This dual functionality, derived directly from the compound's structure, positions it as a superior tool compared to analogs that offer only a single attachment point for probe development.

Quote Request

Request a Quote for 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.